![molecular formula C11H9ClN2O2 B1448467 Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate CAS No. 1642802-89-8](/img/structure/B1448467.png)
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Overview
Description
“Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is a chemical compound that is considered a pharmacologically important active scaffold . It is part of the pyrazole family, which is a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are synthesized through a variety of methods and synthetic analogues have been reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Scientific Research Applications
Anti-Allergic Applications
Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: derivatives have been explored for their potential in treating allergic reactions. A study has shown that certain piperazine derivatives, which share a similar pharmacophore with this compound, exhibited significant effects in controlling allergic asthma and itching. These derivatives were compared with levocetirizine, a well-known antihistamine, and some showed stronger potency against allergic asthma .
Neuroprotective Effects
This compound has also been linked to neuroprotective effects. Specifically, a derivative known as 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has demonstrated antioxidant and immunomodulatory properties. It has shown promise in improving depression-like behavior and cognitive impairment in animal models. The compound’s effect on dopaminergic neurons suggests potential applications in treating nervous system diseases associated with oxidative stress .
Synthesis of Antihistamines
The compound serves as an intermediate in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine. These drugs are crucial in the treatment of allergies, and the efficient synthesis route provided by this compound contributes to the development of these medications .
Mechanism of Action
While the specific mechanism of action for “Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is not mentioned in the retrieved papers, pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety , it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives. This could lead to the development of new drugs and therapies in medicine.
properties
IUPAC Name |
methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRRVSRPYYSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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